molecular formula C21H15NO4S B2779638 (2E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(phenylsulfonyl)prop-2-enenitrile CAS No. 865593-37-9

(2E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(phenylsulfonyl)prop-2-enenitrile

Cat. No.: B2779638
CAS No.: 865593-37-9
M. Wt: 377.41
InChI Key: ADATVWIQJLHZGD-DEDYPNTBSA-N
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Description

(2E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(phenylsulfonyl)prop-2-enenitrile is a complex organic compound featuring a furan ring substituted with an acetylphenyl group, a phenylsulfonyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(phenylsulfonyl)prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the acetylphenyl group: This step often involves Friedel-Crafts acylation, where an acetyl group is introduced to the phenyl ring in the presence of a Lewis acid catalyst.

    Sulfonylation: The phenyl ring is sulfonylated using sulfonyl chlorides in the presence of a base.

    Nitrile formation: The nitrile group is introduced through a nucleophilic substitution reaction, typically using cyanide sources like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(phenylsulfonyl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(phenylsulfonyl)prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(phenylsulfonyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[5-(4-methylphenyl)furan-2-yl]-2-(phenylsulfonyl)prop-2-enenitrile
  • (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-(phenylsulfonyl)prop-2-enenitrile
  • (2E)-3-[5-(4-nitrophenyl)furan-2-yl]-2-(phenylsulfonyl)prop-2-enenitrile

Uniqueness

(2E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(phenylsulfonyl)prop-2-enenitrile is unique due to the presence of the acetyl group, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct properties compared to similar compounds, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

(E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(benzenesulfonyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO4S/c1-15(23)16-7-9-17(10-8-16)21-12-11-18(26-21)13-20(14-22)27(24,25)19-5-3-2-4-6-19/h2-13H,1H3/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADATVWIQJLHZGD-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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